molecular formula C6H10F2O2 B13573628 [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol

[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol

Cat. No.: B13573628
M. Wt: 152.14 g/mol
InChI Key: UWQGGTPBWJXBOH-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: is a chemical compound with the molecular formula C6H10O2F2 and a molecular weight of 152.14 g/mol It is characterized by the presence of a difluoromethyl group attached to a tetrahydrofuran ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction. This step requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.

    Attachment of the Methanol Group: The final step involves the attachment of the methanol group to the tetrahydrofuran ring. This can be achieved through nucleophilic substitution reactions using methanol or its derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Amines, Thiols

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alcohols, Reduced derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases.

    Industry: In industrial applications, it can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:

    [3-(Difluoromethyl)oxolan-3-yl]methanol: This compound is structurally similar but lacks the tetrahydrofuran ring. It may exhibit different chemical and biological properties due to this structural difference.

    [3-(Trifluoromethyl)tetrahydrofuran-3-yl]methanol: The presence of an additional fluorine atom in the trifluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.

    [3-(Methyl)tetrahydrofuran-3-yl]methanol: The absence of fluorine atoms in the methyl group can lead to different chemical behavior and reduced biological activity compared to the difluoromethyl derivative.

This compound .

Biological Activity

[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol is a compound characterized by a unique structure that includes a tetrahydrofuran ring with a difluoromethyl group and a methanol moiety. This structure contributes to its distinctive chemical properties, making it an interesting subject for research in medicinal chemistry and potential biological applications.

The molecular formula of this compound is C6_{6}H9_{9}F2_{2}O2_{2}, with a molecular weight of approximately 164.14 g/mol. The presence of the difluoromethyl group imparts unique electronic characteristics that can influence the compound's reactivity and biological activity.

Biological Activity

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in various therapeutic areas, including:

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityNotes
This compoundPotential antiviral and antiparasiticFurther research needed
[3-(Trifluoromethyl)tetrahydrofuran-3-yl]methanolImproved potency in antiviral assaysContains an additional fluorine atom
[3-(Methyl)tetrahydrofuran-3-yl]methanolReduced biological activityLacks fluorine substituents

Research Findings

  • Structure-Activity Relationship (SAR) : Studies indicate that the introduction of fluorinated groups can enhance biological activity due to increased lipophilicity and metabolic stability. For instance, compounds with trifluoromethyl groups have been noted to exhibit significantly improved potency in various assays compared to their non-fluorinated analogs .
  • Pharmacokinetics : The pharmacokinetic profiles of related compounds suggest that modifications at the 3-position of the tetrahydrofuran ring can lead to better absorption and distribution characteristics, which are crucial for therapeutic efficacy .
  • Toxicological Assessments : Preliminary toxicological evaluations indicate that compounds similar to this compound generally exhibit low toxicity in animal models, supporting their potential use in pharmaceutical applications .

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

[3-(difluoromethyl)oxolan-3-yl]methanol

InChI

InChI=1S/C6H10F2O2/c7-5(8)6(3-9)1-2-10-4-6/h5,9H,1-4H2

InChI Key

UWQGGTPBWJXBOH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CO)C(F)F

Origin of Product

United States

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